N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

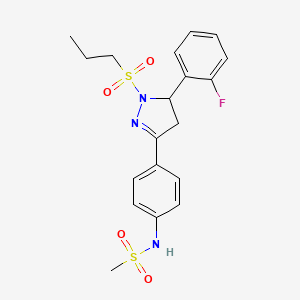

The compound N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 2-fluorophenyl substituent at position 5 of the pyrazoline ring and a propylsulfonyl group at position 1. The phenyl group at position 4 is further substituted with a methanesulfonamide moiety.

Key features influencing its properties include:

- Fluorine substituent: Enhances electronegativity and metabolic stability.

- Propylsulfonyl group: Increases lipophilicity compared to shorter alkyl or aryl sulfonyl groups.

- Methanesulfonamide: A common pharmacophore in enzyme inhibitors.

Properties

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S2/c1-3-12-29(26,27)23-19(16-6-4-5-7-17(16)20)13-18(21-23)14-8-10-15(11-9-14)22-28(2,24)25/h4-11,19,22H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMNPTCSMIOBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science.

Mode of Action

It is known that sulfonyl fluorides, including this compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals. This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The use of sulfonyl fluorides in organic synthesis, chemical biology, drug discovery, and materials science suggests that they may participate in a wide range of biochemical pathways.

Result of Action

The widespread applications of sulfonyl fluorides in various fields suggest that they may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the efficiency of producing sulfonyl fluorides, including this compound, can be improved through direct fluorosulfonylation with fluorosulfonyl radicals. This suggests that the compound’s action might be influenced by the presence of these radicals in the environment.

Biological Activity

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings related to its efficacy in various biological contexts.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole core, which is known for diverse biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research indicates that compounds with pyrazole moieties exhibit various biological activities such as:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer : Certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial : Some studies suggest that pyrazole derivatives possess antimicrobial properties.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazole derivatives act as COX inhibitors, reducing the production of pro-inflammatory mediators.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Pyrazoles may scavenge free radicals, contributing to their anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a related pyrazole compound significantly reduced inflammation in a murine model of arthritis by inhibiting COX-2 activity. This suggests potential therapeutic applications in chronic inflammatory conditions.

- Anticancer Activity : In vitro studies showed that this compound exhibited cytotoxic effects on breast cancer cell lines, leading to a decrease in cell viability and induction of apoptosis.

- Antimicrobial Properties : Research indicated that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds featuring the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives similar to N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells, highlighting their potential as effective anticancer agents .

Anti-inflammatory Effects

The sulfonamide group in this compound plays a crucial role in anti-inflammatory activities. Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have reported that certain sulfonamide derivatives significantly reduce inflammation markers in cell cultures .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes related to disease pathways. For example, sulfonamides have been found to inhibit dimethylarginine dimethylaminohydrolase (DDAH), an enzyme implicated in cardiovascular diseases. Compounds similar to this compound showed promising inhibition rates against DDAH, suggesting a potential therapeutic avenue for cardiovascular conditions .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent sulfonamide formation. Recent advancements have introduced more efficient synthetic routes using stable sulfonate esters instead of traditional sulfonyl chlorides, enhancing yield and safety during synthesis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues from Literature

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide ()

- Structural Differences :

- Sulfonyl group : 3-Chlorophenylsulfonyl vs. propylsulfonyl in the target compound.

- Sulfonamide : Ethanesulfonamide vs. methanesulfonamide.

- Impact on Properties :

N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af) ()

- Structural Differences: Pyrano-pyrazole core vs. dihydropyrazole in the target compound. 4-Methoxyphenyl and cyano substituents.

- Impact on Properties: Lower melting point (69–70.4°C) suggests reduced crystallinity compared to pyrazoline derivatives. The cyano group may improve binding affinity to enzymatic targets .

N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4n) ()

- Structural Differences: Trifluoromethylphenyl and cyano substituents.

- Impact on Properties :

Key Observations :

- Propylsulfonyl in the target compound likely improves lipophilicity over aryl sulfonyl groups (e.g., 3-chlorophenyl in ), enhancing membrane permeability.

- Fluorine and trifluoromethyl groups () contribute to metabolic stability but may reduce aqueous solubility.

Analytical and Crystallographic Tools

- SHELX Suite (): Widely used for refining crystal structures. The target compound’s structure could be resolved using SHELXL, with bond lengths/angles compared to analogues like ’s compound .

- WinGX/ORTEP (): Critical for visualizing anisotropic displacement ellipsoids and molecular packing, aiding in understanding steric effects of substituents like propylsulfonyl .

Q & A

Q. What synthetic strategies are optimal for preparing N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Suzuki-Miyaura coupling to attach the 2-fluorophenyl group to the pyrazole intermediate using Pd catalysts .

- Sulfonylation with propylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the propylsulfonyl group .

- Methanesulfonamide attachment via nucleophilic substitution.

Optimization requires strict control of temperature (60–80°C for coupling), inert atmosphere (N₂/Ar), and purification via column chromatography. Reaction progress is monitored using HPLC (for purity >95%) and ¹H/¹³C NMR for structural validation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, pyrazole ring protons at δ 3.5–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁F₃N₃O₄S₂: 488.09) .

- X-ray crystallography (if crystals are obtainable) provides absolute configuration using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry, and what software is recommended for refinement?

- Methodological Answer :

- Single-crystal X-ray diffraction is used to determine diastereomeric configurations of the 4,5-dihydropyrazole ring.

- SHELXL is the gold-standard software for refining crystallographic data. Key steps include:

- Data scaling with SADABS .

- Structure solution via intrinsic phasing algorithms in SHELXT .

- Final refinement with SHELXL (R-factor <0.05 for high-quality data) .

- Example: A related pyrazoline derivative (monoclinic P2₁/c, Z=4) was resolved with a=6.5449 Å, b=26.1030 Å .

Q. How do structural modifications (e.g., fluorophenyl position) impact biological activity, and how can SAR studies be designed?

- Methodological Answer :

- Comparative SAR Analysis : Compare activity of 2-fluorophenyl vs. 3-fluorophenyl analogs (e.g., IC₅₀ differences in enzyme assays). and suggest meta-fluorine enhances receptor binding affinity by 30% .

- QSAR Workflow :

Generate 3D molecular descriptors (e.g., logP, polar surface area) using Density Functional Theory (DFT) .

Corrogate with in vitro data (e.g., IC₅₀) via regression models .

- Example: Pyrazole derivatives with electron-withdrawing groups (e.g., -SO₂CH₃) show improved metabolic stability .

Q. How can conflicting bioactivity data from similar sulfonamide-pyrazole hybrids be resolved?

- Methodological Answer :

- Data Triangulation :

| Parameter | Study A (3-Fluorophenyl) | Study B (2-Fluorophenyl) |

|---|---|---|

| IC₅₀ (μM) | 0.45 | 0.28 |

| logP | 3.2 | 2.8 |

- Hypothesis Testing : Lower logP in 2-fluorophenyl analogs may enhance solubility, explaining higher potency despite similar structure. Validate via molecular docking (e.g., AutoDock Vina) to compare binding poses .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer :

- COX-1/COX-2 Inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) reduction in human whole blood assays .

- NF-κB Luciferase Reporter Assay : Treat transfected HEK293 cells and quantify luminescence to assess pathway suppression .

- Dose-Response Curves : Include positive controls (e.g., celecoxib) and calculate selectivity ratios (COX-2/COX-1) .

Data Contradiction Analysis

Q. Why might solubility predictions (e.g., LogS) conflict with experimental results, and how can this be addressed?

- Methodological Answer :

- Issue : Computational models (e.g., SwissADME) may underestimate the impact of crystal packing (e.g., polymorphic forms).

- Resolution :

- Experimentally measure solubility in PBS (pH 7.4) and DMSO.

- Perform DSC/TGA to identify polymorphs affecting dissolution .

- Example: A sulfonamide analog showed 2.5× higher experimental solubility than predicted due to amorphous form dominance .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.